Enantiomeric Specificity: (2S) Is a Required Intermediate for the Clinical GLP-1 Agonist Danuglipron; (2R) Is Not
The (2S) absolute configuration of [(2S)-oxetan-2-yl]methanol and its amine derivative [(2S)-oxetan-2-yl]methanamine is an explicit structural requirement in the synthesis of danuglipron (PF-06882961), an oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist that has entered Phase II clinical trials for type 2 diabetes and obesity [1][2]. The (2S)-oxetan-2-ylmethyl substituent is installed at the N1 position of the benzimidazole core; use of the (2R)-enantiomer would generate a diastereomeric product with altered three-dimensional presentation to the GLP-1 receptor binding pocket, as documented in the patent literature defining the compound's composition of matter [2]. The commercial-scale demand for the (2S) enantiomer is evidenced by dedicated kilogram-scale production of (S)-oxetan-2-ylmethanamine specifically as a danuglipron intermediate [1].
| Evidence Dimension | Enantiomeric identity required for active pharmaceutical ingredient synthesis |
|---|---|
| Target Compound Data | (2S)-oxetan-2-yl]methanol and its amine derivative [(2S)-oxetan-2-yl]methanamine |
| Comparator Or Baseline | (2R)-oxetan-2-yl]methanol (CAS 1932342-97-6) and its amine derivative |
| Quantified Difference | The (2S) enantiomer is specified in the patent-defined synthetic route to danuglipron; the (2R) enantiomer yields a stereochemically distinct product not claimed as the active GLP-1 agonist |
| Conditions | Multi-step synthesis of danuglipron (PF-06882961) as described in patent WO2018/109607 and related Pfizer patent filings |
Why This Matters
Procurement of the incorrect enantiomer renders the synthetic intermediate unusable for the danuglipron route, resulting in complete loss of invested synthetic steps and material cost.
- [1] Patent WO2018/109607 – Process and Intermediate for the Preparation of Oxetan-2-yl-methanamine. World Intellectual Property Organization, 2018. Available via Patents-Review.com and QuickCompany.in. View Source
- [2] ChEBI Entry CHEBI:231951 – danuglipron. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:231951 (accessed 2026-05-07). View Source
